molecular formula C8H5ClINO2 B8524546 4-Chloro-5-hydroxy-7-iodoisoindolinone

4-Chloro-5-hydroxy-7-iodoisoindolinone

Cat. No. B8524546
M. Wt: 309.49 g/mol
InChI Key: MJFCQESKRJKOCC-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

In a similar manner to Step 6 of Example 139, 4-chloro-5-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone (97.1 mg, 0.206 mmol) was treated with 10% hydrogen chloride-methanol solution (3 mL), followed by purification by slurry using diisopropylether to obtain 4-chloro-5-hydroxy-7-iodoisoindolinone (36.9 mg, yield 58%).
Name
4-chloro-5-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
97.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([OH:11])=[CH:9][C:8]([I:12])=[C:7]2[C:3]=1[CH2:4][N:5](C(C)(C1C=CC=CC=1)C)[C:6]2=[O:13].Cl.CO>>[Cl:1][C:2]1[C:10]([OH:11])=[CH:9][C:8]([I:12])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:13] |f:1.2|

Inputs

Step One
Name
4-chloro-5-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
97.1 mg
Type
reactant
Smiles
ClC1=C2CN(C(C2=C(C=C1O)I)=O)C(C)(C1=CC=CC=C1)C
Name
Quantity
3 mL
Type
reactant
Smiles
Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by slurry

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CNC(C2=C(C=C1O)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.9 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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